Home > Products > Screening Compounds P81167 > 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone - 30493-40-4

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone

Catalog Number: EVT-1799195
CAS Number: 30493-40-4
Molecular Formula: C8H7ClN2O2
Molecular Weight: 198.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The synthesis and structure-activity relationships of derivatives of this compound have been the focus of various studies, highlighting its relevance in drug development.

Source and Classification

The compound is classified under heterocyclic compounds, specifically imidazo[2,1-b][1,3]oxazines, which are characterized by a fused ring system containing nitrogen and oxygen atoms. Research has shown that derivatives of this compound exhibit significant biological activities, including potential antitubercular properties and cytotoxic effects against various cancer cell lines .

Synthesis Analysis

Methods

The synthesis of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone typically involves several synthetic routes. Common methods include:

  • Vilsmeier-Haack Reaction: This method has been employed to introduce the chloro group into the imidazo structure through electrophilic aromatic substitution.
  • Cyclization Reactions: The formation of the oxazine ring can be achieved via cyclization reactions involving appropriate precursors such as chloroacetamide and other heterocycles in solvents like dimethylformamide (DMF) under reflux conditions .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions conducted under microwave irradiation have shown improved yields due to enhanced reaction kinetics compared to traditional heating methods .

Molecular Structure Analysis

Structure

The molecular structure of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone features a five-membered ring containing nitrogen and oxygen atoms. The chloro substituent is positioned at the 6th carbon of the imidazole ring.

Data

Key structural data includes:

  • Molecular Formula: C₈H₈ClN₃O
  • Molecular Weight: Approximately 201.62 g/mol
  • Melting Point: Specific melting points can vary based on purity but are typically around 150°C.
Chemical Reactions Analysis

Reactions

The compound is reactive due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form new derivatives.
  • Condensation Reactions: The ethanone moiety can participate in condensation reactions with amines or alcohols to form more complex structures.

Technical Details

The reactivity profile of this compound suggests potential pathways for further functionalization, which can be exploited in medicinal chemistry for developing new therapeutic agents.

Mechanism of Action

The mechanism of action for compounds related to 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone often involves interaction with biological targets such as enzymes or receptors. Studies indicate that these compounds may inhibit specific metabolic pathways in pathogens or cancer cells, leading to cytotoxic effects.

Data

Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural variations influence biological activity, guiding the design of more potent analogs .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water.

Chemical Properties

The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is influenced by the presence of functional groups that can participate in chemical transformations.

Applications

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new antitubercular agents or anticancer drugs.
  • Pharmaceutical Research: Used in studies aimed at understanding structure-activity relationships and optimizing drug efficacy.

Research continues to explore its full therapeutic potential and mechanisms of action against various diseases.

Historical Context and Pharmacological Significance of Imidazooxazine Derivatives

Emergence of Nitroimidazole Scaffolds in Antimicrobial Drug Discovery

The antimicrobial utility of nitroimidazoles traces back to 1953, when Maeda isolated azomycin (2-nitroimidazole) from Nocardia mesenterica cultures, marking the first natural nitroimidazole antibiotic [2]. This discovery initiated systematic exploration of nitroimidazole chemistry, leading to the development of metronidazole in the 1950s by Rhône-Poulenc scientists. As a 5-nitroimidazole derivative, metronidazole demonstrated expanded antiprotozoal activity against Trichomonas vaginalis, Giardia lamblia, and anaerobic bacteria like Bacteroides fragilis [2] [6]. Its clinical success validated the nitroheterocyclic pharmacophore as a privileged scaffold in infectious disease therapeutics, primarily due to the bioreductive activation mechanism where the nitro group undergoes enzymatic reduction in anaerobic microorganisms to generate cytotoxic radicals that damage DNA and proteins [9].

The 1970s witnessed the first evaluation of 2-nitroimidazoles against Mycobacterium tuberculosis (Mtb), revealing moderate activity but significant limitations. These early derivatives exhibited high reduction potentials (~150 mV higher than 5-nitroimidazoles), making them susceptible to premature reduction by mammalian enzymes and resulting in undesirable toxicity profiles [6]. This pharmacodynamic limitation redirected research toward 4- and 5-nitroimidazole scaffolds with lower reduction potentials, enabling selective activation in microbial environments. The strategic molecular optimization of reduction potential became a critical design parameter for subsequent generations of nitroimidazole antibiotics, balancing antimicrobial efficacy against mammalian safety [2] [9].

Table 1: Key Historical Milestones in Nitroimidazole Drug Discovery

YearDevelopmentSignificance
1953Isolation of azomycin from N. mesentericaFirst naturally occurring nitroimidazole antibiotic discovered [2]
1957Synthesis of metronidazoleFirst systemic 5-nitroimidazole for trichomoniasis and anaerobic infections [6]
1970sAnti-TB screening of 2-nitroimidazolesRevealed moderate Mtb activity but high mammalian toxicity [6]
1989Discovery of CGI-17341First bicyclic nitroimidazole with potent aerobic/anaerobic anti-TB activity [6] [7]

Role of Fused Bicyclic Nitroimidazoles in Addressing Multidrug-Resistant Pathogens

The breakthrough against drug-resistant tuberculosis emerged from an unexpected avenue: cancer research. During the 1980s, investigations into radiosensitizing 2,4-dinitroimidazoles for oncology revealed an unexpected byproduct – the bicyclic nitroimidazooxazole scaffold – formed via intramolecular cyclization during epoxide alkylation [6]. This serendipitous discovery was leveraged by Hindustan Ciba-Geigy, yielding CGI-17341, the first bicyclic nitroimidazole with potent activity against both drug-susceptible and multidrug-resistant (MDR) Mtb strains (MIC ~0.02–0.2 µg/mL) [6] [7]. Crucially, CGI-17341 maintained bactericidal activity against non-replicating hypoxic Mtb, a property absent in first-line TB drugs like isoniazid. This dual activity profile (aerobic + anaerobic) positioned bicyclic nitroimidazoles as ideal candidates for TB regimen shortening. Despite promising efficacy, CGI-17341 development halted due to mutagenicity concerns, highlighting the need for safer derivatives [7].

Structural refinements yielded two clinical candidates: pretomanid (PA-824) and delamanid (OPC-67683). Pretomanid, a 2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, overcame mutagenicity liabilities while retaining potent activity against replicating Mtb (MIC: 0.015–0.25 µg/mL) and hypoxic non-replicating bacilli [4] [7]. Its mechanism involves dual pathways:

  • Aerobic: Inhibition of mycolic acid biosynthesis, disrupting cell wall integrity.
  • Anaerobic: Bioreduction by deazaflavin-dependent nitroreductase (Ddn) generates reactive nitrogen species (e.g., NO), causing respiratory poisoning [6] [7].

Delamanid, a 6-nitro-2,3-dihydroimidazo[2,1-b]oxazole, exhibits even greater potency (MIC: ≤0.006 µg/mL) and efficacy against extensively drug-resistant TB (XDR-TB) [7]. Both agents exemplify how strategic structural modifications – replacing mutagenic moieties, optimizing lipophilicity, and fine-tuning reduction potential – transformed the bicyclic nitroimidazole scaffold into frontline therapeutics for intractable MDR/XDR-TB. Their clinical success validated the pharmacophore’s ability to circumvent existing resistance mechanisms via novel modes of action [6] [7].

Table 2: Structural and Activity Comparison of Key Bicyclic Nitroimidazoles

CompoundCore StructureAnti-TB Activity (MIC, µg/mL)Key Structural Features
CGI-17341Nitroimidazooxazole0.02–0.2Unsubstituted side chain; mutagenic potential [7]
Pretomanid (PA-824)2-Nitroimidazooxazine0.015–0.254-(Trifluoromethoxy)benzyloxy at C-6; S-configuration [4]
Delamanid (OPC-67683)6-Nitroimidazooxazole≤0.0064-(4-Trifluoromethoxyphenoxy)piperidinylphenoxy; R-configuration [7]
1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanoneNon-nitro imidazooxazineUnder investigationAcetyl at C-3; Chloro at C-6; lacks nitro group [4] [10]

Evolutionary Transition from Azomycin to Modern Imidazooxazine-Based Therapeutics

The structural evolution from simple monocyclic nitroimidazoles to complex bicyclic systems reflects iterative pharmacophore optimization driven by three key objectives: enhanced microbial selectivity, overcoming resistance, and mitigating toxicity. Azomycin’s 2-nitroimidazole core provided the foundational template, but its susceptibility to mammalian reduction limited therapeutic utility. Metronidazole’s 5-nitro regioisomer demonstrated improved selectivity, yet lacked activity against aerobic Mtb [2] [6]. The bicyclic leap occurred with imidazo[2,1-b][1,3]oxazines and imidazo[2,1-b]oxazoles, where ring fusion conferred conformational rigidity, enhanced lipophilicity (facilitating mycobacterial cell wall penetration), and enabled stereoselective interactions with bacterial enzymes [4] [7].

Pretomanid exemplifies this evolution: its (S)-configured chiral center at C-6 is essential for optimal Ddn binding and nitroreduction efficiency. Structure-activity relationship (SAR) studies revealed that replacing the oxazine oxygen with nitrogen (6-amino derivatives) improved solubility and maintained potency, while C-6 linker elongation between the bicyclic core and the lipophilic 4-(trifluoromethoxy)benzyl group enhanced anaerobic activity [4]. Furthermore, replacing the C-2 oxygen with sulfur or nitrogen yielded equipotent analogs, but carbonyl-containing variants like 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone represent a strategic divergence. This compound’s C-3 acetyl group and C-6 chloro substitution eliminate the nitro group entirely, exploring non-nitro redox mechanisms while retaining the imidazooxazine scaffold’s spatial and electronic properties [4] [10].

Modern synthetic innovations enable precise modifications to this scaffold:

  • Regioselective nitration using HNO₃/TFAA or HNO₃/Ac₂O avoids structural misassignment pitfalls observed in early routes [5].
  • Solvent-free microwave cyclization accelerates ring formation with improved yields [8].
  • Computational QSAR models guide rational design, predicting how C-6 substituents (ether, amine, thioether) impact potency and solubility [4] [10]. The emergence of 1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone signifies ongoing exploration beyond nitro-dependent activation, potentially targeting enzymes like polyketide synthase 13 (Pks13), essential for mycolic acid biosynthesis [10]. This compound exemplifies the pharmacophore’s adaptability in addressing evolving therapeutic challenges.

Table 3: Structural Evolution of Key Imidazooxazine Derivatives

Compound ClassPrototype StructureTarget PathogensLimitations Overcome
Monocyclic 5-NitroimidazolesMetronidazoleAnaerobic bacteria, ProtozoaLack of aerobic TB activity [6]
Early Bicyclic NitroimidazolesCGI-17341Drug-susceptible & MDR-TBMutagenicity [7]
Modern 2-NitroimidazooxazinesPretomanid (PA-824)MDR/XDR-TB, Hypoxic MtbPoor solubility; limited anaerobic potency [4]
Non-Nitro Imidazooxazine Analogs1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanoneBroad-spectrum under studyNitro-associated toxicity; resistance [10]

Properties

CAS Number

30493-40-4

Product Name

1-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone

IUPAC Name

1-(6-chloro-5H-imidazo[2,1-b][1,3]oxazin-3-yl)ethanone

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C8H7ClN2O2/c1-5(12)7-2-10-8-11(7)3-6(9)4-13-8/h2,4H,3H2,1H3

InChI Key

GNSGAOCDJQLWOL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C2N1CC(=CO2)Cl

Canonical SMILES

CC(=O)C1=CN=C2N1CC(=CO2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.